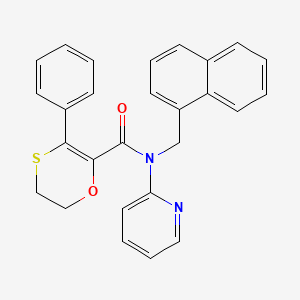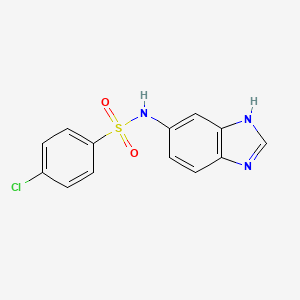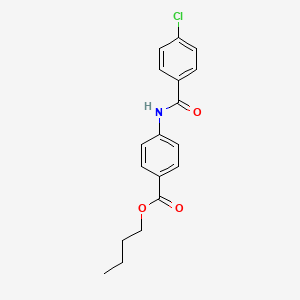![molecular formula C22H24N6O B12179549 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B12179549.png)
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex organic compound that features a tetrazole ring and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized by the cyclization of appropriate nitriles with sodium azide under acidic conditions. The indole moiety is then introduced through a Friedel-Crafts acylation reaction, followed by coupling with the tetrazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, while the indole moiety can undergo electrophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide for nucleophilic substitution; aluminum chloride for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The indole moiety can interact with various proteins, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic Acid Derivatives
Uniqueness
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is unique due to its specific combination of a tetrazole ring and an indole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H24N6O/c1-15(2)28-14-17(19-9-4-5-10-20(19)28)11-12-21(29)23-18-8-6-7-16(13-18)22-24-26-27(3)25-22/h4-10,13-15H,11-12H2,1-3H3,(H,23,29) |
InChI Key |
QBVMOIHHPGSHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B12179469.png)

![2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)m ethyl]acetamide](/img/structure/B12179477.png)
![N-(2-furylmethyl)-2-[(phenylbutyl)amino]acetamide](/img/structure/B12179480.png)
![2-(Methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12179484.png)
![2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B12179490.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12179511.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B12179513.png)


![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B12179546.png)

![N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12179564.png)
![4-fluoro-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B12179566.png)
